1,11-Di(oxiran-2-yl)undecane
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Overview
Description
1,11-Di(oxiran-2-yl)undecane is an organic compound characterized by the presence of two oxirane (epoxide) rings attached to an undecane backbone
Preparation Methods
The synthesis of 1,11-Di(oxiran-2-yl)undecane typically involves the epoxidation of 1,11-undecadiene. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions to achieve the formation of the oxirane rings. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield .
Chemical Reactions Analysis
1,11-Di(oxiran-2-yl)undecane undergoes various chemical reactions, primarily involving the oxirane rings. These reactions include:
Ring-opening reactions: The oxirane rings can be opened by nucleophiles such as water, alcohols, and amines, leading to the formation of diols, ethers, and amino alcohols, respectively.
Substitution reactions: The oxirane rings can undergo substitution reactions with halides, leading to the formation of halohydrins.
Scientific Research Applications
1,11-Di(oxiran-2-yl)undecane has several applications in scientific research:
Organic synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules due to its reactive oxirane rings.
Materials science: The compound is used in the preparation of polymers and resins with enhanced mechanical and thermal properties.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 1,11-Di(oxiran-2-yl)undecane primarily involves the reactivity of its oxirane rings. These rings are highly strained and can readily react with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1,11-Di(oxiran-2-yl)undecane can be compared to other similar compounds such as 1,6-di(oxiran-2-yl)hexane and 1,4-di(oxiran-2-yl)butane. These compounds also contain oxirane rings but differ in the length of their carbon chains. The uniqueness of this compound lies in its longer carbon chain, which can influence its reactivity and the properties of the resulting products .
Properties
Molecular Formula |
C15H28O2 |
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Molecular Weight |
240.38 g/mol |
IUPAC Name |
2-[11-(oxiran-2-yl)undecyl]oxirane |
InChI |
InChI=1S/C15H28O2/c1(2-4-6-8-10-14-12-16-14)3-5-7-9-11-15-13-17-15/h14-15H,1-13H2 |
InChI Key |
CQQCXVKKZGZYSC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCCCCCCCCCCC2CO2 |
Origin of Product |
United States |
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